molecular formula C29H26N4O4 B2395216 ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate CAS No. 1189678-76-9

ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate

Cat. No.: B2395216
CAS No.: 1189678-76-9
M. Wt: 494.551
InChI Key: KPFDTBWMUQUSCY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate is a complex organic compound that holds significant interest due to its potential applications in various fields. Its structure features multiple aromatic rings and functional groups, making it a versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Starting with readily available reactants, a series of condensation and cyclization reactions under controlled conditions leads to the final product. Key intermediates are often purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to oxidation of specific functional groups.

  • Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride, targeting carbonyl groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Sodium borohydride in methanol or tetrahydrofuran.

  • Substitution: Halogenated solvents for electrophilic substitution, amines for nucleophilic substitution.

Major Products Formed: The major products depend on the specific reaction, but common derivatives include hydroxylated, methylated, or aminated versions of the original compound.

Scientific Research Applications

Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate finds applications across various scientific fields:

  • Chemistry: Used as a starting material or intermediate in organic synthesis, aiding in the development of new compounds.

  • Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.

  • Medicine: Explored for pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

  • Industry: Potentially utilized in the development of novel materials or as a chemical probe in research and development.

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level. Its aromatic rings and functional groups enable binding to specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially inhibiting or activating certain biological processes. Understanding these pathways helps in deciphering its effects and therapeutic potential.

Comparison with Similar Compounds

Compared to other indole-based or benzoate compounds, ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate stands out due to its unique combination of structural features and functional groups. Similar compounds might include:

  • Ethyl 4-amino-3-nitrobenzoate

  • Benzyl 4-oxo-3H-pyrimido[5,4-b]indole-8-carboxylate

  • Methyl 3-benzyl-4-oxo-2H-indole-5-carboxylate

This structural uniqueness often translates to distinct chemical and biological properties, making it a valuable compound for diverse applications.

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Properties

IUPAC Name

ethyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c1-3-37-29(36)21-10-12-22(13-11-21)31-25(34)17-33-24-14-9-19(2)15-23(24)26-27(33)28(35)32(18-30-26)16-20-7-5-4-6-8-20/h4-15,18H,3,16-17H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDTBWMUQUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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